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Compound of Interest

Compound Name: Amino-PEG2-NH-Boc

Cat. No.: B1682592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation and Amino-PEG2-NH-
Boc
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a

molecule, is a cornerstone strategy in drug development and biotechnology. It is widely

employed to enhance the therapeutic properties of proteins, peptides, and small molecules by

improving their solubility, stability, and pharmacokinetic profiles, while often reducing

immunogenicity. The choice of the PEG linker is critical and dictates the functionality and

application of the resulting conjugate.

This guide focuses on Amino-PEG2-NH-Boc, a heterobifunctional linker featuring a two-unit

polyethylene glycol chain. One terminus is a free primary amine (-NH2), while the other is a

primary amine protected by a tert-butyloxycarbonyl (Boc) group. This configuration allows for

sequential and controlled conjugation reactions. The free amine can be reacted with a molecule

of interest, and the Boc-protected amine can be deprotected under specific acidic conditions to

reveal a second reactive amine for further modification. This linker is particularly valuable in the

synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer

between a target protein ligand and an E3 ligase ligand.[1][2][3]

Physicochemical Properties of Amino-PEG2-NH-Boc
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A clear understanding of the linker's properties is essential for its effective application.

Property Value Reference

Chemical Formula C9H20N2O3 [4]

Molecular Weight 204.27 g/mol [4]

CAS Number 127828-22-2 [4]

Appearance Liquid [4]

Purity Typically ≥95% [5]

Solubility

Soluble in water, aqueous

buffers, chloroform, methylene

chloride, DMF, DMSO. Less

soluble in alcohol and toluene.

Insoluble in ether.

[6]

Storage Conditions

Store at -20°C or lower for

long-term storage, protected

from light.[2]

[2]

Core Applications in Bioconjugation and Drug
Delivery
The unique structure of Amino-PEG2-NH-Boc makes it a versatile tool in several applications:

PROTAC Synthesis: As a flexible linker, it connects the two active domains of a PROTAC,

influencing the formation and stability of the ternary complex between the target protein, the

PROTAC, and an E3 ubiquitin ligase.[2][3]

Peptide and Protein Modification: It can be used to PEGylate proteins and peptides, thereby

improving their pharmacokinetic properties.[1]

Drug Delivery: The PEG chain enhances the solubility and circulation time of conjugated

drugs, making it a valuable component in drug delivery systems.[7]
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Surface Modification: The amine groups can be used to functionalize surfaces for various

biomedical applications.

Experimental Protocols
Protocol 1: Boc Deprotection of Amino-PEG2-NH-Boc
This protocol describes the removal of the Boc protecting group to expose the second primary

amine.

Materials:

Amino-PEG2-NH-Boc

Anhydrous Dichloromethane (DCM)

Trifluoroacetic Acid (TFA)

Round-bottom flask

Magnetic stirrer and stir bar

Rotary evaporator

Cold diethyl ether

Procedure:

Dissolution: Dissolve Amino-PEG2-NH-Boc in anhydrous DCM in a round-bottom flask to a

concentration of 0.1-0.2 M.

Acid Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v). A 1:1

mixture of TFA and DCM can be used for rapid and complete deprotection.

Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure

using a rotary evaporator.

Precipitation: Precipitate the deprotected product, Amino-PEG2-NH2, by adding cold diethyl

ether.

Isolation: Collect the precipitate by filtration and dry under vacuum. The resulting diamine

can be used in the next step, often as a TFA salt.

Quantitative Data for Boc Deprotection (Representative):

Parameter Value Notes

Reaction Time 30 - 120 minutes Substrate dependent.

Temperature Room Temperature

Typical Yield >90%
Yields can be optimized by

adjusting reaction conditions.

Purity (Post-Purification) >95% Determined by HPLC.

Protocol 2: Conjugation of a Carboxylic Acid-Containing
Molecule to Amino-PEG2-NH2 (Post-Boc Deprotection)
This protocol outlines the coupling of a molecule with a carboxylic acid group to the newly

deprotected amine of the Amino-PEG2-NH2 linker using EDC/NHS chemistry.

Materials:

Deprotected Amino-PEG2-NH2 (as TFA salt)

Carboxylic acid-containing molecule (e.g., a protein ligand)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.5)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Purification system (e.g., Size-Exclusion Chromatography, HPLC)

Procedure:

Activation of Carboxylic Acid:

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution.

Incubate for 15-30 minutes at room temperature to form the NHS ester.

Conjugation Reaction:

Dissolve the deprotected Amino-PEG2-NH2 in Coupling Buffer.

Immediately add the activated NHS ester solution to the amine solution. A 5 to 20-fold

molar excess of the activated molecule to the amine is a common starting point.

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle

stirring.

Quenching:

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Purification:

Purify the conjugate from excess reagents and byproducts using an appropriate method

such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or

reverse-phase HPLC.
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Quantitative Data for Conjugation Reaction (Representative):

Parameter Value Notes

Molar Ratio (Activated

Molecule:Amine)
5:1 to 20:1

Optimization is crucial for

desired conjugation efficiency.

Reaction pH 7.2 - 8.5

Optimal for the reaction of

NHS esters with primary

amines.

Reaction Temperature 4°C to Room Temperature

Lower temperatures can help

maintain the stability of

sensitive molecules.

Typical Yield 60-80%

Highly dependent on the

reactants and reaction

conditions.

Purity (Post-Purification) >95% Determined by HPLC.[8]

Characterization of PEGylated Conjugates
Robust analytical methods are essential to confirm successful conjugation and to characterize

the final product.
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Analytical Technique Information Provided Representative Results

SDS-PAGE

Qualitative assessment of

PEGylation, indicated by a

shift in apparent molecular

weight.

A noticeable upward shift in

the band of the PEGylated

protein compared to the

unmodified protein.[9]

Size-Exclusion

Chromatography (SEC)

Purification and determination

of hydrodynamic size,

indicating successful

conjugation.

A shift to a shorter retention

time for the PEGylated

conjugate compared to the

unconjugated molecule.[10]

Reverse-Phase HPLC (RP-

HPLC)

Purity assessment and

quantification of the conjugate.

A single, sharp peak for the

purified conjugate, indicating

high purity (>95%).[8]

Mass Spectrometry (MS)

Precise molecular weight of

the conjugate, confirming the

degree of PEGylation.

The observed mass should

correspond to the calculated

mass of the conjugate.[11][12]

NMR Spectroscopy

Detailed structural information,

confirming covalent bond

formation.

Disappearance of the

carboxylic acid proton and

appearance of new amide

proton signals.[3]

Visualizing the Core Concepts
PROTAC-Mediated Protein Degradation
PROTACs synthesized using linkers like Amino-PEG2-NH-Boc function by hijacking the cell's

ubiquitin-proteasome system.
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Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using Amino-PEG2-NH-Boc is a stepwise process.
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Step 1: First Amide Coupling

Step 2: Boc Deprotection

Step 3: Second Amide Coupling

Start Materials:
- POI Ligand (Amine-functionalized)
- E3 Ligase Ligand (Carboxylic Acid)

- Amino-PEG2-NH-Boc
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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